An In-depth Technical Guide to (S)-(+)-α-Methoxyphenylacetic Acid
An In-depth Technical Guide to (S)-(+)-α-Methoxyphenylacetic Acid
Executive Summary
(S)-(+)-α-Methoxyphenylacetic acid, also known as (S)-(+)-O-Methylmandelic acid, is a vital chiral carboxylic acid extensively utilized in asymmetric synthesis and pharmaceutical development. Its significance lies in its dual role as a chiral resolving agent and a versatile chiral building block. This guide provides a comprehensive technical overview of its core chemical and physical properties, advanced analytical characterization methods, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and data presented herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.
Core Physicochemical and Stereochemical Properties
(S)-(+)-α-Methoxyphenylacetic acid is a white, crystalline solid at room temperature.[1][2] Its molecular structure, featuring a stereogenic center at the alpha-carbon adjacent to the phenyl and carboxyl groups, is the source of its chirality and pivotal to its applications.
Structural and Identification Parameters
-
Chemical Name: (S)-2-Methoxy-2-phenylacetic acid[3]
-
Common Synonyms: (S)-(+)-O-Methylmandelic acid, (+)-α-Methoxyphenylacetic acid[3]
-
CAS Number: 26164-26-1[1]
-
Molecular Formula: C₉H₁₀O₃[1]
-
Molecular Weight: 166.17 g/mol [1]
-
SMILES String: COc1ccccc1
Quantitative Physical Properties
A precise understanding of the physical properties of (S)-(+)-α-Methoxyphenylacetic acid is fundamental for its handling, purification, and application in synthesis. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Melting Point | 64-66 °C | [1][4] |
| Boiling Point | 164-166 °C at 18 mmHg | [3][5] |
| Specific Rotation | [α]¹⁷/D +150° (c=1 in ethanol) | [1] |
| pKa | 3.10 ± 0.10 (Predicted) | [1][4] |
| Water Solubility | Soluble | [1][4] |
| Solubility (Organic) | Slightly soluble in Chloroform and Ethanol | [1][4] |
| Density | ~1.18 - 1.2 g/cm³ | [3][4] |
The positive specific rotation (+) confirms the dextrorotatory nature of the (S)-enantiomer.[1] The predicted pKa of 3.10 indicates it is a moderately strong carboxylic acid, a crucial property for its role in forming diastereomeric salts during chiral resolutions.[1][4]
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of (S)-(+)-α-Methoxyphenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
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¹H NMR: Key signals include the methoxy group singlet, the methine proton singlet, aromatic protons, and the acidic proton of the carboxyl group. While specific spectra are not provided in the search results, typical shifts can be inferred.
-
¹³C NMR: Expected signals correspond to the carbonyl carbon, the methoxy carbon, the alpha-carbon, and the distinct carbons of the phenyl ring.
Causality Insight: In the context of its application as a chiral derivatizing agent, the methoxy and methine proton signals of this molecule are particularly useful. When esterified with a chiral alcohol, for instance, these signals can become diastereotopically shifted in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess of the alcohol.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
Chromatographic Methods for Purity and Enantiomeric Excess (e.e.) Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and enantiomeric purity.
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Chiral HPLC: The enantiomers of α-methoxyphenylacetic acid can be resolved on chiral stationary phases.[6] This is the most direct method for determining enantiomeric excess.
-
Derivatization-Based HPLC/GC: Alternatively, the acid can be converted into a diastereomeric derivative (e.g., an amide or ester) by reacting it with a chiral amine or alcohol of known high enantiomeric purity. These diastereomers can then be separated on a standard achiral HPLC or GC column. The relative peak areas directly correlate to the enantiomeric composition of the original acid.
Chemical Reactivity and Core Applications
The utility of (S)-(+)-α-Methoxyphenylacetic acid stems from its carboxylic acid functionality and its defined stereochemistry. It is widely used as a chiral resolving agent and a chiral derivatizing agent.[7]
Role as a Chiral Resolving Agent
The principle behind chiral resolution is the reaction of a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral acid. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by conventional methods like fractional crystallization.
-
Mechanism:
-
Salt Formation: Racemic Amine (R/S) + (S)-Acid → (R)-Amine-(S)-Acid Salt + (S)-Amine-(S)-Acid Salt.
-
Separation: The two diastereomeric salts exhibit different solubilities in a given solvent. One salt preferentially crystallizes out of the solution.
-
Liberation: The separated diastereomeric salt is then treated with a base to liberate the resolved, enantiomerically pure amine.
-
The following diagram illustrates this critical workflow.
Caption: Workflow for Chiral Resolution using (S)-(+)-α-Methoxyphenylacetic Acid.
Application as a Chiral Derivatizing Agent (CDA)
For analytical purposes, particularly NMR and HPLC, (S)-(+)-α-Methoxyphenylacetic acid is used to determine the enantiomeric purity of other chiral molecules like alcohols and amines. The acid is converted to a more reactive form (e.g., an acyl chloride or an N-succinimidyl ester) and then reacted with the analyte.[8] This forms diastereomeric esters or amides whose signals can be resolved by spectroscopic or chromatographic techniques.[8]
Experimental Protocol: Determination of Enantiomeric Purity via Chiral HPLC
This protocol outlines a general method for the direct analysis of α-methoxyphenylacetic acid enantiomers.
Objective: To determine the enantiomeric ratio of an α-methoxyphenylacetic acid sample.
Materials:
-
α-Methoxyphenylacetic acid sample
-
HPLC-grade n-hexane, 2-propanol, and trifluoroacetic acid
-
Chiral HPLC column (e.g., CHIRALPAK® series)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, 2-propanol, and trifluoroacetic acid, typically in a ratio such as 95:5:0.1.[9] Causality Insight: The non-polar hexane is the main solvent, while the polar 2-propanol acts as a modifier to adjust retention times. Trifluoroacetic acid is added to suppress the ionization of the carboxyl group, ensuring sharp, well-defined peaks.
-
Sample Preparation: Accurately weigh and dissolve the α-methoxyphenylacetic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
-
Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the (S) and (R) enantiomers: % e.e. = [ |A(S) - A(R)| / (A(S) + A(R)) ] x 100
System Validation: To validate the method, first inject a sample of the racemic compound (DL-α-Methoxyphenylacetic acid) to confirm the baseline separation of the two enantiomeric peaks.
Safety and Handling
(S)-(+)-α-Methoxyphenylacetic acid is classified as an irritant.[4][6] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles conforming to EN166 standards, and appropriate lab clothing.[10][11]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] Avoid breathing dust.[10] Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, well-ventilated place.[10] Keep the container tightly sealed.[4][10] The compound is incompatible with strong oxidizing agents.[2][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Conclusion
(S)-(+)-α-Methoxyphenylacetic acid is an indispensable tool in the field of stereochemistry. Its well-defined physical properties, predictable reactivity, and robust analytical methodologies make it a reliable choice for both preparative chiral resolutions and analytical enantiomeric purity determinations. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to leverage this key chiral auxiliary in their research and development endeavors.
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ChemBK. alpha-Methoxyphenylacetic acid. [Link]
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The Ohio Journal of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]
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HELIX Chromatography. HPLC Methods for analysis of α-Methoxyphenylacetic acid. [Link]
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PubMed. N-succinimidyl methoxyphenylacetic acid ester, an amine-directed chiral derivatizing reagent suitable for enzymatic scale resolutions. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
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Semantic Scholar. Alpha-Methoxyphenylacetic Acid as Reagent for Detection of Sodium Ion. [Link]
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DAICEL Chiral Application Search. alpha-Methoxyphenylacetic acid. [Link]
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PubChem. Methoxyphenylacetic acid. [Link]
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